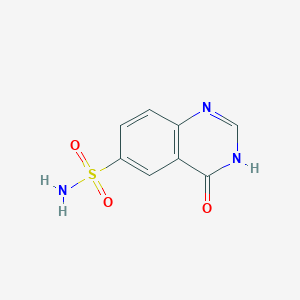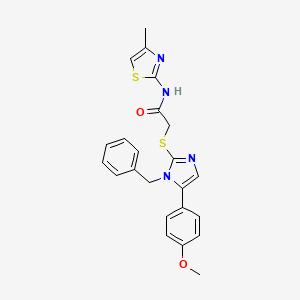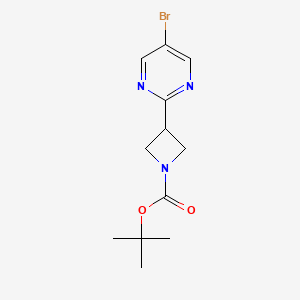
6-Quinazolinesulfonamide, 3,4-dihydro-4-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Quinazolinesulfonamide, 3,4-dihydro-4-oxo-” is a chemical compound with the CAS Number: 19181-73-8 . It is also known as 4-oxo-3,4-dihydroquinazoline-6-sulfonamide . The compound has a molecular weight of 225.23 .
Synthesis Analysis
The synthesis of quinazoline derivatives is largely based on the substitution patterns of the 1,3-diazine moiety of the system . The first quinazoline derivative (2-cyano-3,4-dihydro-4-oxoquinazoline) was synthesized in 1869 by the reaction of cyanogens with anthranilic acid .
Molecular Structure Analysis
The molecular structure of “6-Quinazolinesulfonamide, 3,4-dihydro-4-oxo-” is represented by the InChI Code: 1S/C8H7N3O3S/c9-15(13,14)5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H, (H2,9,13,14) (H,10,11,12) .
Chemical Reactions Analysis
The chemical reactions involving quinazoline derivatives are influenced by the properties of the pyrimidine ring, which are affected by the presence of the fused benzene ring . The marked polarization of the 3,4-double bond is reflected in the reactions of quinazoline .
Physical And Chemical Properties Analysis
The compound “6-Quinazolinesulfonamide, 3,4-dihydro-4-oxo-” is a powder with a melting point of 325-327 .
Wissenschaftliche Forschungsanwendungen
Antimalarial and Antibacterial Effects
- A study by Elslager et al. (1984) discussed the antimalarial activity of 2,4-diamino-6-quinazolinesulfonamides, highlighting their synthesis and demonstrating substantial antimalarial activity in several members of this class (Elslager et al., 1984).
Enzyme Activation and Inhibition
- Tanaka et al. (1983) found that quinazolinesulfonamides can calcium-independently stimulate Ca2+-dependent cyclic nucleotide phosphodiesterase, indicating their potential as tools for the study of CaM and phosphodiesterase in vitro (Tanaka et al., 1983).
Agricultural Antimicrobial Agents
- Fan et al. (2019) designed and synthesized quinazoline thioether derivatives incorporating a 1,2,4-triazolo[4,3-a]pyridine moiety, revealing significant in vitro antibacterial activities against phytopathogenic bacteria, making them efficient agricultural antibacterial agents (Fan et al., 2019).
Anticancer and Apoptosis Inducers
- Research by Ghorab et al. (2017) synthesized novel benzo[g]quinazolin compounds bearing benzenesulfonamide moiety. These were evaluated for their inhibitory activity towards VEGFR-2, a key target in cancer treatment. Some compounds showed excellent VEGFR-2 inhibitory activity and induced apoptosis (Ghorab et al., 2017).
Radiomodulatory Agents
- Soliman et al. (2020) synthesized quinazolinone derivatives with benzenesulfonamide moiety, exhibiting potent NQO1 inducer activity and radiomodulatory effects, reducing the damaging effects of gamma radiation (Soliman et al., 2020).
EGFR and HER-2 Tyrosine Kinase Inhibitors
- Tsou et al. (2001) prepared 6-substituted-4-(3-bromophenylamino)quinazoline derivatives as potential inhibitors of EGFR and HER-2 tyrosine kinases, showing enhanced antitumor activity (Tsou et al., 2001).
Safety and Hazards
The safety information for “6-Quinazolinesulfonamide, 3,4-dihydro-4-oxo-” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Zukünftige Richtungen
The diverse pharmacological response of the quinazoline system has encouraged medicinal chemists to study and discover this system and its multitude of potential against several biological activities . The developing understanding of quinazoline derivatives and their biological targets presents opportunities for the discovery of novel therapeutics .
Eigenschaften
IUPAC Name |
4-oxo-3H-quinazoline-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3S/c9-15(13,14)5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H2,9,13,14)(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJDEHJENWRSLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)C(=O)NC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19181-73-8 |
Source


|
| Record name | 4-oxo-3,4-dihydroquinazoline-6-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 2,5-diazaspiro[3.5]non-7-ene-2-carboxylate;hydrochloride](/img/structure/B2942151.png)
![(2S)-2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid](/img/structure/B2942154.png)
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-fluorobenzoate](/img/structure/B2942155.png)
![Methyl 3-{2-[(3-methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2942156.png)
![N-[cyano(2,3-dichlorophenyl)methyl]-2-(methoxymethyl)benzamide](/img/structure/B2942157.png)
![ethyl 2-[(3,5-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2942158.png)
![Ethyl 2-aminospiro[2.5]octane-2-carboxylate;hydrochloride](/img/structure/B2942163.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2942168.png)

![5-Oxaspiro[2.4]heptan-6-ylmethanesulfonyl chloride](/img/structure/B2942170.png)
![2-Chloro-N-(4-{[(4-methylpyrimidin-2-YL)amino]sulfonyl}phenyl)acetamide](/img/structure/B2942171.png)